4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid Carboxycelecoxib belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Carboxycelecoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Carboxycelecoxib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, carboxycelecoxib is primarily located in the cytoplasm and membrane (predicted from logP). Carboxycelecoxib participates in a number of enzymatic reactions. In particular, Carboxycelecoxib can be biosynthesized from hydroxycelecoxib through its interaction with the enzymes alcohol dehydrogenase 1A and alcohol dehydrogenase 1B. In addition, Carboxycelecoxib and uridine diphosphate glucuronic acid can be converted into celecoxib glucuronide and uridine 5'-diphosphate through the action of the enzyme UDP-glucuronosyltransferase 1-10. In humans, carboxycelecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway.
Brand Name: Vulcanchem
CAS No.: 170571-01-4
VCID: VC0018387
InChI: InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
SMILES: C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Molecular Formula: C17H12F3N3O4S
Molecular Weight: 411.4 g/mol

4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid

CAS No.: 170571-01-4

Reference Standards

VCID: VC0018387

Molecular Formula: C17H12F3N3O4S

Molecular Weight: 411.4 g/mol

4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid - 170571-01-4

CAS No. 170571-01-4
Product Name 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
Molecular Formula C17H12F3N3O4S
Molecular Weight 411.4 g/mol
IUPAC Name 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Standard InChI InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
Standard InChIKey WTHNOVFEXONZMI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Description Carboxycelecoxib belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Carboxycelecoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Carboxycelecoxib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, carboxycelecoxib is primarily located in the cytoplasm and membrane (predicted from logP). Carboxycelecoxib participates in a number of enzymatic reactions. In particular, Carboxycelecoxib can be biosynthesized from hydroxycelecoxib through its interaction with the enzymes alcohol dehydrogenase 1A and alcohol dehydrogenase 1B. In addition, Carboxycelecoxib and uridine diphosphate glucuronic acid can be converted into celecoxib glucuronide and uridine 5'-diphosphate through the action of the enzyme UDP-glucuronosyltransferase 1-10. In humans, carboxycelecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway.
Synonyms 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid; Celebrex Carboxylic Acid;
PubChem Compound 10047220
Last Modified Nov 11 2021
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